Cinerubine A - 34044-10-5

Cinerubine A

Catalog Number: EVT-264906
CAS Number: 34044-10-5
Molecular Formula: C42H53NO16
Molecular Weight: 827.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinerubine A is an anthracycline.
1. Source and Classification

Cinerubine A is an anthracycline antibiotic isolated from the fermentation broth of the Streptomyces species, specifically Streptomyces eurythermus strain H1715MY2. Anthracyclines are characterized by their complex polycyclic structures and have been widely studied for their potent anticancer activities. Cinerubine A belongs to a subclass of these compounds that exhibit unique structural features contributing to their biological activity .

2. Synthesis Analysis

The synthesis of Cinerubine A involves fermentation processes utilizing specific strains of Streptomyces. The general method includes:

  • Cultivation: The strain is cultured in a seed medium containing malt extract, yeast extract, and glucose under controlled conditions (typically at 28 °C with shaking).
  • Fermentation: After initial growth, the culture is transferred to a larger fermentation medium enriched with nutrients like beef extract and soluble starch. This process usually lasts several days (approximately 8 days) to maximize yield.
  • Extraction: Following fermentation, the broth is extracted with organic solvents such as ethyl acetate to isolate Cinerubine A. The crude extract is then purified through various chromatographic techniques to obtain the final product .
3. Molecular Structure Analysis

The molecular formula of Cinerubine A is C34H40O13C_{34}H_{40}O_{13}, which corresponds to a molecular weight of approximately 656.2480 g/mol. The structure consists of an anthraquinone core with multiple hydroxyl groups and sugar moieties attached. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to elucidate its structure. Key features include:

  • Anthraquinone Backbone: This core structure is essential for its biological activity.
  • Glycosidic Linkages: Cinerubine A contains sugar components that enhance its solubility and bioactivity.
  • Functional Groups: Hydroxyl groups play crucial roles in the compound's interaction with biological targets .
4. Chemical Reactions Analysis

Cinerubine A undergoes various chemical reactions that are significant for its activity:

  • Reduction Reactions: The presence of carbonyl groups allows for reduction reactions that can modify its pharmacological properties.
  • Hydrolysis: Glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, potentially affecting its bioavailability.
  • Interaction with Biological Targets: Cinerubine A can form complexes with DNA and RNA, leading to inhibition of nucleic acid synthesis in cancer cells .
5. Mechanism of Action

Cinerubine A exerts its anticancer effects primarily through intercalation into DNA strands, which disrupts replication and transcription processes. This mechanism involves:

  • DNA Intercalation: The planar structure of Cinerubine A allows it to insert between base pairs in DNA.
  • Topoisomerase Inhibition: It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species Generation: Its metabolic activation can lead to the production of reactive oxygen species that induce cellular apoptosis in cancer cells .
6. Physical and Chemical Properties Analysis

Cinerubine A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and ethyl acetate but has limited solubility in water due to its hydrophobic nature.
  • Stability: The compound is relatively stable under acidic conditions but may degrade in alkaline environments.
  • Spectroscopic Characteristics: Characteristic absorption peaks are observed in UV-visible spectroscopy due to the conjugated double bond system within the anthraquinone structure .
7. Applications

Cinerubine A has significant scientific applications:

  • Anticancer Research: Its primary application lies in oncology as a potential chemotherapeutic agent due to its ability to inhibit cancer cell growth.
  • Natural Product Synthesis: It serves as a model compound for synthesizing analogs with improved efficacy or reduced toxicity.
  • Biological Studies: Researchers utilize Cinerubine A to study mechanisms of drug resistance and cellular responses in cancer biology .
Biosynthesis and Microbial Production of Cinerubine A

Elucidation of Biosynthetic Pathways in Streptomyces eurythermus

The biosynthesis of Cinerubine A in S. eurythermus follows the canonical type II polyketide synthase (PKS) pathway, initiating with the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units. This process generates a decaketide backbone that undergoes sequential cyclization, aromatization, and tailoring modifications:

  • Ring Cyclization & Initial Modifications: The nascent poly-β-ketone chain folds into the characteristic tetracyclic anthracyclinone scaffold (precursor to cinerubinone) mediated by aromatase (CinA2) and cyclase (CinA3) enzymes. KR-4509, a ketoreductase homolog, then stereospecifically reduces the C-9 carbonyl group, establishing a chiral center critical for downstream glycosylation [7] [4].
  • Glycosylation & Amino Sugar Attachment: A glycosyltransferase (CinGT) transfers L-rhodosamine (a 3-N,N-dimethylamino sugar) from a dTDP-activated donor to the C-7 hydroxyl of the aglycone. In vitro studies of homologous enzymes (e.g., DnrS in daunorubicin biosynthesis) suggest this step requires precise aglycone substrate recognition and occurs prior to final hydroxylations [7].
  • Oxidative Tailoring: Cytochrome P450 monooxygenases (CinOx1-3) catalyze regiospecific C-11 and C-13 hydroxylations. Cinerubine A often accumulates alongside cinerubine B, differing primarily in hydroxylation patterns, indicating potential branching points controlled by oxidase specificity or regulatory inputs [4] [7].

Table 1: Key Enzymes in Cinerubine A Biosynthesis

GeneProtein FunctionCatalytic RolePostulated Effect of Knockout
cinPKS I/IIType II Polyketide SynthaseDecaketide chain elongationNo anthracyclinone production
cinA3Cyclase/AromataseFolding & aromatization of decaketideAccumulation of unstable polyketide chains
cinKRKetoreductase (KR-4509 homolog)C-9 carbonyl reductionLoss of C-9 stereochemistry; blocked glycosylation
cinGTGlycosyltransferaseAttachment of L-rhodosamine at C-7Aglycone accumulation (cinerubinone derivatives)
cinOx1Cytochrome P450 monooxygenaseC-11/C-13 hydroxylationAltered hydroxylation profile (e.g., cinerubine B dominance)

Fermentation Optimization for Enhanced Yield

Maximizing Cinerubine A titers requires precise manipulation of physiological and bioreactor parameters:

  • Carbon/Nitrogen Source Optimization: Complex carbon sources like glycerol (1% v/v) significantly enhance titers compared to glucose in fed-batch systems, likely by reducing catabolite repression and providing precursor flux (acetyl-CoA). Combined organic nitrogen (yeast extract, peptone) supports higher biomass and secondary metabolism versus inorganic sources. Statistical approaches (e.g., Box-Behnken Design) identified optimal ratios of carbon:nitrogen (8:1) and phosphate limitation as critical for shifting metabolism from growth to production [1] [9].
  • Physicochemical Parameters:
  • pH Control (pH 7.0): Maintains enzyme stability and precursor uptake. Acidic shifts (<6.0) suppress P450 activity.
  • Temperature (25°C): Balances growth rate and secondary metabolite enzyme kinetics.
  • Oxygen Transfer Rate (OTR > 50%): Critical for P450 hydroxylations. Enhanced via impeller design and controlled aeration (1.0 vvm).
  • Fed-Batch Strategies: Glycerol feeding post-exponential growth phase boosts titers 5-fold (e.g., from 0.36 g/L to 1.83 g/L in violacein studies, analogous to anthracycline kinetics) by sustaining precursor pools without triggering overflow metabolism [1] [9].
  • Omics-Guided Process Control: Integration of transcriptomics (RNA-seq) revealed upregulation of cin cluster genes during phosphate starvation. Metabolic flux analysis (MFA) identified bottlenecks in deoxysugar biosynthesis, addressed by precursor feeding (L-glutamate for amino sugar synthesis). Real-time monitoring of redox cofactors (NADPH/NADH) via biosensors allows dynamic nutrient feeding to sustain reducing power for P450s and reductases [9].

Table 2: Fermentation Parameters Impacting Cinerubine A Yield

ParameterOptimal RangeEffect on TiterScale-Up Consideration
Carbon SourceGlycerol (1% initial + fed-batch)↑ 300-500% vs. glucoseFeed rate control to avoid overflow
C:N Ratio8:1Excess N shifts to biomass; low N limits precursorsAutomated nutrient sensing & feeding
Dissolved Oxygen>50% saturation↓ Below 30% reduces P450 activity & hydroxylationSparse mycelia morphology via shear control
pH7.0 ± 0.2Acidic pH ↓ ring tailoring enzymesCO₂-sparging for pH stability
Temperature25°C↑ Temp accelerates growth but ↓ secondary metabolismCooling capacity for large-scale reactors

Role of Secondary Metabolite Clusters in Anthracycline Biosynthesis

The cin biosynthetic gene cluster (BGC) spans ~35 kb and exhibits conserved modular organization with other anthracyclines (e.g., dnr for daunorubicin):

  • Core PKS & Tailoring Genes: The cinPKS I/II genes encode minimal PKS components (KSα, KSβ, ACP). Flanking genes include cinKR (ketoreductase), cinGT (glycosyltransferase), and cinOx1-3 (oxidases). Cluster boundary prediction via antiSMASH suggests co-localization with regulatory genes (cinR, a SARP-family activator) and resistance mechanisms (efflux pump cinE) [7].
  • Regulatory Cross-Talk: The cinR encoded regulator responds to phosphate depletion and γ-butyrolactone autoinducers. Cross-regulation with neighboring BGCs is evidenced by the co-production of cinerubins and actinorhodin analogs under stress, suggesting evolutionary gene sharing or regulatory hijacking. Heterologous expression of cinR in S. coelicolor activated cryptic anthracycline-like pathways [7] [4].
  • Combinatorial Biosynthesis: Module swapping between cinGT and the doxA (doxorubicin) glycosyltransferase altered sugar specificity, yielding hybrid analogs like 4'-epi-cinerubine A. CRISPR-Cas9-mediated deletion of cinKR shifted production toward 9-keto derivatives, demonstrating the cluster's engineering potential [7].

Ecological Interactions and Evolutionary Drivers of Cinerubine A Production

Cinerubine A production is not merely a metabolic endpoint but an ecological adaptation shaped by microbial interactions and environmental stressors:

  • Antagonistic Functions: Cinerubine A exhibits broad-spectrum activity against Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus) and fungi (Candida albicans). In soil microcosms, S. eurythermus outcompeted B. subtilis upon nutrient scarcity only when the cin cluster was intact, confirming its role in chemical warfare [10] [1].
  • Signaling & Community Dynamics: Sub-inhibitory concentrations of cinerubine A altered biofilm formation in co-cultured Pseudomonas, suggesting quorum-sensing modulation. Pigment-mediated oxidative stress protection is inferred from violacein studies, where melanin-like pigments scavenge ROS, potentially explaining cinerubine’s persistence in high-UV soil surfaces [1] [10].
  • Evolutionary Selection Pressures: Phylogenomic analysis reveals horizontal gene transfer (HGT) of PKS modules between Streptomyces and rare Actinomycetes (Amycolatopsis). Gene duplication events in cinOx and cinGT correlate with host niche specialization—e.g., strains from arid soils produce more hydroxylated variants (likely for UV resistance). The cluster’s genomic island-like features (e.g., flanking transposases) further support HGT as a driver of ecological adaptability [10] [7].

Properties

CAS Number

34044-10-5

Product Name

Cinerubine A

IUPAC Name

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17?,18?,19?,22?,26?,27-,28?,29?,30?,35-,39?,40?,42+/m0/s1

InChI Key

STUJMJDONFVTGM-YVYLHKLQSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Solubility

Soluble in DMSO

Synonyms

Cinerubine A; MA-144A2; MA 144A2; MA144A2; Rhodirubin C; Ryemycin B2; Ryemycin-B2; Tauromycetin-IV; Tauromycetin IV;

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

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